
(E)-3-phenethyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy . These techniques can provide information about the functional groups and the carbon-hydrogen framework of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiazolidinone ring, for instance, might undergo reactions typical of other thiazolidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the thiazolidinone ring might impact its solubility and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
- A study by Kandeel and Youssef (2001) explored the reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, yielding compounds with potential for further pharmacological evaluation due to their structural uniqueness (K. Kandeel & A. S. Youssef, 2001).
Antimicrobial and Cytotoxic Activities
- Research by Feitoza et al. (2012) on 5-benzylidene-2-((pyridine-4-ylmethylene)hydrazono)-thiazolidin-4-one derivatives revealed significant antimicrobial and cytotoxic properties, highlighting the compound's relevance in developing new therapeutic agents (Danniel Delmondes Feitoza et al., 2012).
Photophysical Properties and Material Science Applications
- Jachak et al. (2021) synthesized novel d-π-A chromophores, including derivatives of thioxothiazolidin-4-one, for potential applications in photophysical studies and material sciences, demonstrating their utility in understanding intramolecular charge transfer characteristics (Mahesh Jachak et al., 2021).
Anticancer and Antiangiogenic Effects
- A study by Chandrappa et al. (2010) on novel thioxothiazolidin-4-one derivatives highlighted their anticancer and antiangiogenic activities against mouse tumors, offering insights into their potential as anticancer therapies (S. Chandrappa et al., 2010).
Antimicrobial and Antitumor Activities of Metal Complexes
- Zou et al. (2020) synthesized pyridine hydrazyl thiazole metal complexes, evaluating their antibacterial and antitumor activities, which suggested the compounds' promising applications in pharmaceutical uses (X. Zou et al., 2020).
Future Directions
properties
IUPAC Name |
(5E)-3-(2-phenylethyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c20-16-15(11-14-7-4-9-18-12-14)22-17(21)19(16)10-8-13-5-2-1-3-6-13/h1-7,9,11-12H,8,10H2/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNSQXWOSKEWFD-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

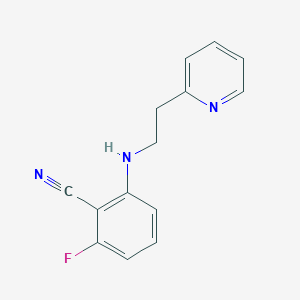
![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2625125.png)
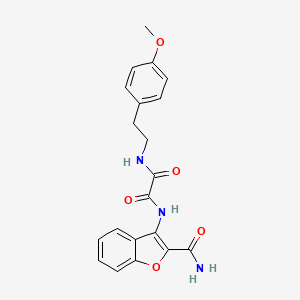
![3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2625127.png)


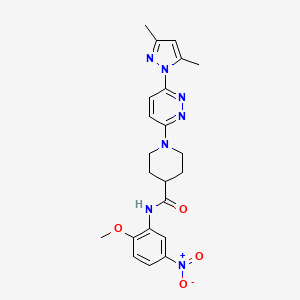
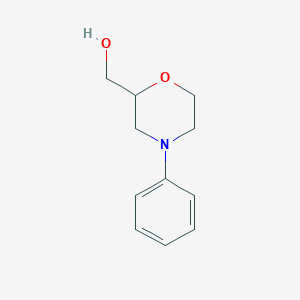


![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2625138.png)
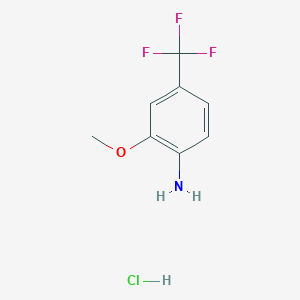
![3-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2625143.png)
![N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2625144.png)